In-Depth Technical Guide: Structure Elucidation of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride
In-Depth Technical Guide: Structure Elucidation of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride
Introduction
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The precise characterization of their molecular architecture is paramount for understanding structure-activity relationships (SAR) and ensuring the development of safe and effective pharmaceuticals. This guide provides a comprehensive, in-depth technical overview of the methodologies employed for the structure elucidation of a key intermediate, 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride.
The strategic placement of the isopropyl group at the N1 position and the sulfonyl chloride at the C5 position of the indazole ring presents a unique analytical challenge.[3][4] This document will detail the integrated application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to unequivocally confirm the compound's structure. Beyond a mere recitation of procedures, this guide will delve into the rationale behind experimental choices and the interpretation of the resulting data, reflecting the rigorous standards of the pharmaceutical industry.
I. Synthesis and Preliminary Considerations
The synthesis of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride typically involves the N-alkylation of 1H-indazole-5-sulfonyl chloride with an isopropyl halide.[5][6] A critical aspect of this synthesis is the potential for the formation of the N2-alkylated regioisomer.[7] Therefore, the structure elucidation process must not only confirm the presence of all constituent parts but also definitively establish the regiochemistry of the isopropyl group.
Key Analytical Questions:
-
Confirmation of the molecular weight and elemental composition.
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Identification of the sulfonyl chloride functional group.
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Verification of the indazole core structure.
-
Unambiguous determination of the isopropyl group's attachment point (N1 vs. N2).
II. Mass Spectrometry: The First Step in Molecular Formula Confirmation
Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of a compound, providing initial yet crucial evidence for its structure.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as acetonitrile or methanol.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and preserving the molecular ion.
-
Analysis: The sample is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation and Expected Results
The molecular formula of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride is C₁₀H₁₁ClN₂O₂S. The expected monoisotopic mass for the [M+H]⁺ ion is approximately 259.0306.
Table 1: Expected HRMS Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 259.0306 | Within 5 ppm |
A key feature in the mass spectrum of sulfonyl chlorides is the isotopic pattern of chlorine. The presence of ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio will result in a characteristic M+ and M+2 peak pattern for the molecular ion, providing strong evidence for the presence of a chlorine atom.[8]
III. Infrared Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.[9] For 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride, IR spectroscopy is particularly useful for confirming the sulfonyl chloride moiety.[8][10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. Due to the moisture sensitivity of sulfonyl chlorides, sample preparation should be conducted in a dry environment.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Data Interpretation and Expected Results
The IR spectrum will exhibit characteristic absorption bands for the sulfonyl chloride group.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1375-1410 (strong)[8] |
| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1185-1204 (strong)[8] |
| Aromatic C-H | Stretch | ~3100-3000 |
| Aliphatic C-H | Stretch | ~2980-2850 |
| C=C | Aromatic Ring Stretch | ~1600-1450 |
The presence of strong absorption bands in the specified regions for the S=O stretches provides compelling evidence for the sulfonyl chloride functional group.[11]
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.[1] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for the complete assignment of the structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a suitable deuterated aprotic solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube.
-
Data Acquisition: A suite of NMR spectra is acquired on a high-field spectrometer (e.g., 400 MHz or higher).
Data Interpretation and Expected Results
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
Isopropyl Group: A septet (1H) for the CH proton and a doublet (6H) for the two CH₃ groups are expected. The septet will be significantly downfield due to the deshielding effect of the adjacent nitrogen atom.
-
Indazole Ring Protons: The protons on the indazole ring will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Their splitting patterns will be indicative of their relative positions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
-
Isopropyl Group: Two signals are expected, one for the CH carbon and one for the two equivalent CH₃ carbons.
-
Indazole Ring Carbons: The carbon atoms of the indazole ring will resonate in the aromatic region. The carbon attached to the sulfonyl chloride group will be significantly deshielded.
2D NMR Spectroscopy: Unraveling Connectivity
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings, confirming the connectivity within the isopropyl group and the coupling relationships between the aromatic protons on the indazole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the regiochemistry. A correlation between the isopropyl CH proton and the C3a and/or C7a carbons of the indazole ring would definitively confirm the N1-alkylation. Conversely, a correlation to the C3 carbon would indicate N2-alkylation.
Workflow for Structure Elucidation using NMR
Caption: Workflow for NMR-based structure elucidation.
V. X-ray Crystallography: The Gold Standard
For crystalline materials, single-crystal X-ray diffraction provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, leaving no ambiguity about connectivity or regiochemistry.[12][13]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure.
Data Interpretation and Expected Results
The output of an X-ray crystallography experiment is a detailed 3D model of the molecule, which will unequivocally show the isopropyl group attached to the N1 position of the indazole ring and the sulfonyl chloride group at the C5 position.
VI. Conclusion
The structure elucidation of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride requires a multi-faceted analytical approach. The synergistic use of mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments provides a robust and self-validating system for confirming the molecular structure. While HRMS and IR provide initial confirmation of the molecular formula and key functional groups, it is the detailed analysis of 2D NMR data, particularly HMBC, that definitively establishes the crucial N1-regiochemistry. For crystalline samples, single-crystal X-ray diffraction offers the ultimate, unambiguous structural proof. This rigorous characterization is an essential prerequisite for the advancement of this compound in drug discovery and development pipelines.
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